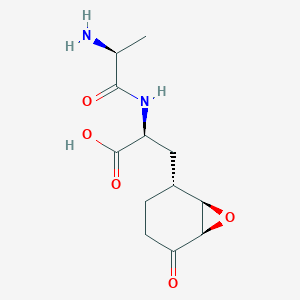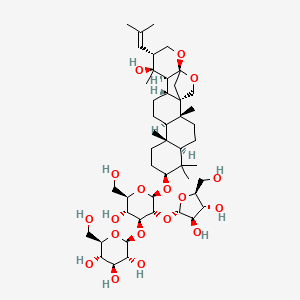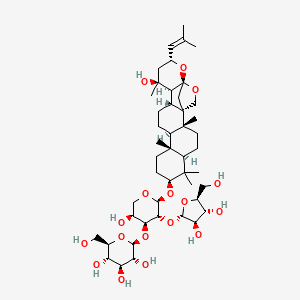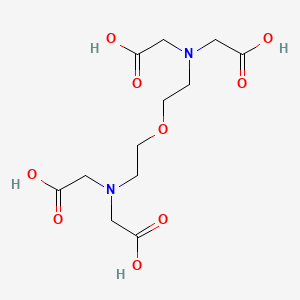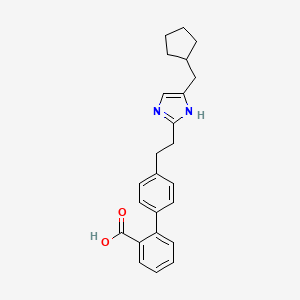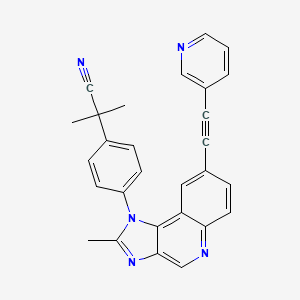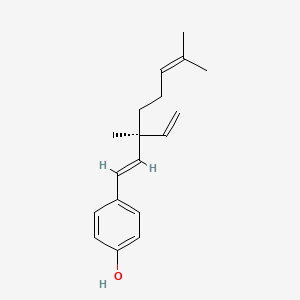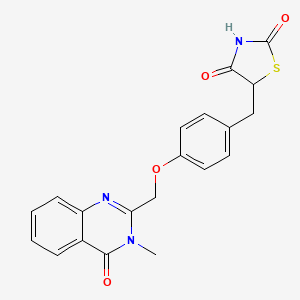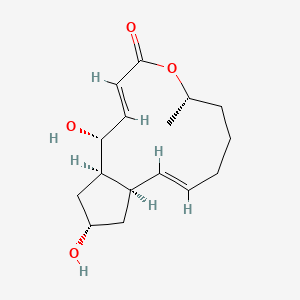
brefeldin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brefeldin A is a lactone antiviral compound produced by the fungus Penicillium brefeldianum. It was first isolated from Penicillium decumbens in 1958 and later identified as a metabolite by H.P. Siggs in 1971 . Initially researched for its antiviral properties, it is now primarily used in scientific research to study protein transport within cells .
Mechanism of Action
Target of Action
Brefeldin A, also known as Ascotoxin, primarily targets a guanine nucleotide exchange factor (GEF) called GBF1 . GBF1 is a member of the Arf family of GEFs, which are recruited to the membranes of the Golgi apparatus . It is responsible for the regulation of Arf1p GTPase .
Mode of Action
This compound inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .
Biochemical Pathways
This compound disrupts the structure of the Golgi apparatus, triggering ER stress signaling pathways . It also induces the activation of CREB3, a protein with a structure similar to ATF6 . This compound inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, which ultimately results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .
Pharmacokinetics
This compound has poor pharmacokinetic properties, which significantly hinder its further development .
Result of Action
This compound’s action results in a rapid accumulation of proteins within the ER and collapse of the Golgi stacks . Treatment with this compound can also inhibit protein secretion and prolonged exposure can induce apoptosis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other molecules. For example, the formation of Golgi tubules, which is induced by this compound, requires energy and can be inhibited at temperatures below 16°C . The disruption of polar sorting, another effect of this compound, correlates with the dissociation of γ-adaptin from endosomes .
Biochemical Analysis
Biochemical Properties
Brefeldin A interacts with a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . Arf1p is responsible for the recruitment of coat proteins to membranes, resulting in the formation of transport vesicles .
Cellular Effects
This compound has a broad spectrum of responses, affecting secretion and vacuolar protein transport in plant cells . It influences cell function by disrupting protein trafficking in the endomembrane system .
Molecular Mechanism
The primary target of this compound in mammalian cells is a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . This results in the loss of COPI coats from the Golgi apparatus .
Metabolic Pathways
This compound is involved in the metabolic pathways that mediate vesicle transport in the endomembrane system . It interacts with enzymes and cofactors involved in these pathways .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Brefeldin A can be synthesized through several routes. One common method involves the use of silver oxide and iodomethane to methylate the compound . Industrial production methods typically involve fermentation processes using the Penicillium brefeldianum fungus, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Brefeldin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are often derivatives of this compound with modified biological activities .
Scientific Research Applications
Brefeldin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein transport and vesicle formation.
Biology: Helps in understanding the mechanisms of intracellular protein trafficking.
Industry: Utilized in the production of certain pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
. Similar compounds include:
- Ascotoxin
- Cyanein
- Decumbin
- Nectrolide
- Synergisidin
What sets brefeldin A apart is its unique ability to inhibit protein transport between the endoplasmic reticulum and the Golgi apparatus, making it a valuable tool in cell biology research .
Properties
CAS No. |
20350-15-6 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1 |
InChI Key |
KQNZDYYTLMIZCT-PNFJWZTBSA-N |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
Appearance |
Solid powder |
| 20350-15-6 60132-23-2 |
|
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ascotoxin Brefeldin A Cyanein Decumbin NSC 89671 NSC-89671 NSC89671 Synergisidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


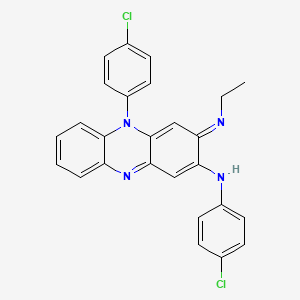
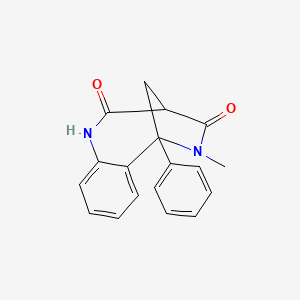
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
